1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1803561-36-5 . It has a molecular weight of 295.33 . The IUPAC name for this compound is 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N3O4/c1-14(2,3)21-13(20)16-8-5-10(6-9-16)17-11(12(18)19)4-7-15-17/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 295.34 .Scientific Research Applications
Chemical Synthesis and Molecular Structure
The compound 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid plays a significant role in the chemical synthesis of various bioactive molecules. For instance, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of compounds with a 1-methyl-1H-pyrazol-5-yl substituent, showcasing the versatility of similar structures in synthesizing heterocyclic compounds (Richter et al., 2009). Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has been identified as an important intermediate in synthesizing biologically active compounds such as crizotinib, further highlighting the utility of this compound in medicinal chemistry (Kong et al., 2016).
Role in Cancer Research
The derivative of this compound, featuring a 1H-pyrazole-3-yl substituent, has been explored for its potential as an Aurora kinase inhibitor. This suggests its significance in cancer research, as Aurora kinases are critical regulators of cell division, and their inhibition could offer therapeutic pathways for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Heterocyclic Amino Acids Synthesis
This compound is instrumental in the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, developed as novel heterocyclic amino acids. These findings underscore its utility in producing chiral and achiral building blocks for pharmaceuticals, demonstrating the compound's versatility in contributing to the development of new medicinal compounds (Matulevičiūtė et al., 2021).
Advancements in Organic Synthesis
Furthermore, the use of this compound in synthesizing spiro[indole-3,4′-piperidin]-2-ones via a process that involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis highlights its role in advancing organic synthesis methods. This approach offers a novel pathway for creating complex molecular architectures, which are of significant interest in developing new therapeutic agents (Freund & Mederski, 2000).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-7-4-5-10(9-16)17-8-6-11(15-17)12(18)19/h6,8,10H,4-5,7,9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQWGHVXURBZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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